![molecular formula C6H8INO2 B13477022 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-2-oxa-4-azabicyclo[311]heptan-3-one is a compound with a unique bicyclic structure that includes an iodine atom, an oxygen atom, and a nitrogen atom
Preparation Methods
The synthesis of 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a bicyclic precursor that undergoes iodination to introduce the iodine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane and reagents like iodine and a base to facilitate the reaction .
Chemical Reactions Analysis
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.
Scientific Research Applications
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with molecular targets such as enzymes and proteins. The iodine atom can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The bicyclic structure of the compound allows it to fit into specific binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can be compared with other similar compounds, such as:
1-(Bromomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-(Chloromethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Contains a chlorine atom instead of iodine. It is less reactive than the iodine-containing compound.
1-(Fluoromethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique properties of 1-(Iodomethyl)-2-oxa-4-azabicyclo[31
Properties
Molecular Formula |
C6H8INO2 |
|---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C6H8INO2/c7-3-6-1-4(2-6)8-5(9)10-6/h4H,1-3H2,(H,8,9) |
InChI Key |
FKBOXTFYBCEQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OC(=O)N2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



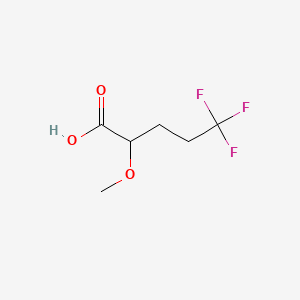
![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
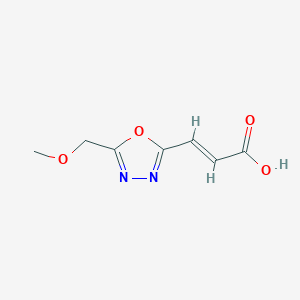
![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)
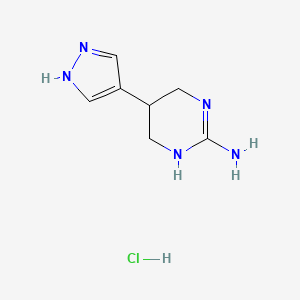

![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
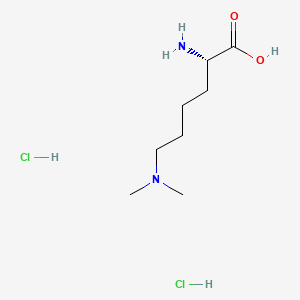

![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
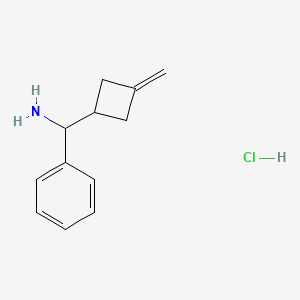
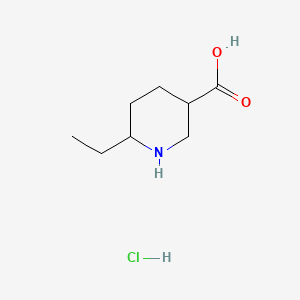
![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
